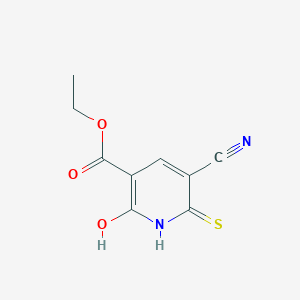

Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate

Description

Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate (ECMOC) is a pyridine derivative characterized by its multifunctional substituents: a cyano group at position 5, a mercapto group at position 6, an ester group at position 3, and a ketone at position 2. This compound is synthesized via the reaction of anilinomethylidene Meldrum’s acid with cyanothioacetamide under reflux conditions, followed by cyclization and esterification . ECMOC serves as a key intermediate for synthesizing fused pyridine systems and thieno[2,3-b]pyridine derivatives, which are explored for their biological and coordination properties . Its structural features, particularly the mercapto and cyano groups, enhance reactivity in nucleophilic substitutions and cycloadditions, making it valuable in medicinal and materials chemistry.

Properties

IUPAC Name |

ethyl 5-cyano-2-hydroxy-6-sulfanylidene-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-2-14-9(13)6-3-5(4-10)8(15)11-7(6)12/h3H,2H2,1H3,(H2,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFNPNKDMUFVAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)C(=C1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process. One common method involves the reaction of ethyl cyanoacetate with thioglycolic acid in the presence of a base such as triethylamine. The reaction typically takes place in an ethanol solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the production of high-quality material suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, with reagents such as Grignard reagents or organolithium compounds.

Major Products Formed:

Oxidation: this compound sulfonic acid.

Reduction: Ethyl 5-amino-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Industrial Production

In industrial settings, large-scale reactors and continuous flow processes are utilized to achieve high yields and purity. Advanced purification techniques are employed to produce high-quality material suitable for both research and industrial applications.

Chemistry

Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate serves as a versatile building block for synthesizing more complex organic compounds. Its structure allows for various chemical modifications, making it valuable in synthetic chemistry.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and inhibition. Its mercapto group can interact with biological molecules, providing insights into biochemical pathways and potential therapeutic targets .

Medicine

The compound shows promise as a lead in drug discovery. Its structural characteristics allow for modifications that could lead to new therapeutic agents targeting various diseases. Research has indicated its potential efficacy in treating conditions related to enzyme dysfunctions .

Industry

This compound is also applicable in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups .

Case Study 1: Enzyme Inhibition Studies

A study published in a peer-reviewed journal demonstrated the use of this compound in investigating the inhibition of specific enzymes involved in metabolic pathways. The results indicated that modifications to the compound could enhance its inhibitory effects, suggesting potential therapeutic applications .

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized novel derivatives of this compound to explore their biological activities. The derivatives exhibited varying degrees of antibacterial activity, indicating the compound's potential as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism by which Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems, while the thiol group can form disulfide bonds with other thiol-containing molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

ECMOC is compared to structurally analogous pyridine derivatives (Table 1), focusing on substituents, physical properties, and reactivity.

Table 1: Structural and Physical Comparison

Key Observations

Substituent Effects on Reactivity: ECMOC’s 6-mercapto group enables facile thioether formation (e.g., compound 25 via alkylation with methyl iodide ), whereas derivatives with arylthio (e.g., 4-methoxyphenyl in compound 7 ) or carbonyl groups (e.g., 2-hydroxybenzoyl in compound 8 ) require harsher conditions (e.g., DMSO/K₂CO₃ reflux). The cyano group in ECMOC enhances electrophilicity at position 5, facilitating nucleophilic additions compared to non-cyano analogs like compound 5o .

Thermal Stability and Solubility :

- ECMOC’s lower melting point (<120°C) compared to compound 8 (115–117°C) suggests reduced crystallinity due to the absence of rigid aromatic substituents .

- Ester groups (COOEt) improve solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for reactions like Krapcho decarboxylation observed in compound 8 .

Biological Activity: ECMOC lacks direct biological data, but analogs like Ethyl 6-(2-mercaptoimidazolyl)-2-oxo-4-(4-MeOPh)-1,2-dihydropyridine-3-carboxylate (A6) exhibit anti-breast cancer activity (IC₅₀ = 0.32 µM against MCF-7) due to interactions with estrogen receptors . Compound 12 (Ethyl 6-(4-morpholinophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate) shows moderate cytotoxicity, highlighting the role of morpholine and phenyl groups in enhancing cellular uptake .

Biological Activity

Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 233767-85-6) is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

The compound has the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol. It features a pyridine ring with a cyano group and a mercapto group, contributing to its reactivity and biological activity. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H8N2O3S |

| Molecular Weight | 224.24 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes, which may be linked to its structural similarity to other known inhibitors in biochemical pathways.

- Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties against various pathogens, making it a candidate for further development in treating infectious diseases .

- Antioxidant Properties : The mercapto group contributes to its ability to scavenge free radicals, potentially providing protective effects against oxidative stress.

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of this compound against several bacterial strains. A study indicated that the compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 12.5 µg/mL to 50 µg/mL depending on the strain tested .

Case Studies

- Case Study on Enzyme Inhibition : A recent study evaluated the compound's effect on a specific enzyme involved in bacterial metabolism. The results showed that it inhibited the enzyme's activity by over 70% at a concentration of 10 µM, suggesting potential use as an antibacterial agent .

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent.

Potential Applications

Given its biological activities, this compound may have multiple applications:

- Drug Development : The compound serves as a lead structure for synthesizing new therapeutic agents targeting bacterial infections and oxidative stress-related diseases.

- Research Tool : It can be utilized in biochemical research to study enzyme mechanisms and metabolic pathways due to its inhibitory properties.

Q & A

Q. What are the established synthetic routes for Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting anilinomethylidene Meldrum’s acid with cyanothioacetamide in ethanol under reflux, followed by acidification to yield the dihydropyridine core . Alternative routes use ethyl cyanoacetate and substituted cinnamonitriles, where piperidine catalysis and reflux in ethanol are critical for achieving cyclization via Michael addition and subsequent Dimroth rearrangement . Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratio of reactants) and reflux durations (4–12 hours), with yields ranging from 48% to 71% depending on substituent electronic effects .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- FT-IR : Key bands include ν(C≡N) at ~2200–2250 cm⁻¹ for the cyano group and ν(S–H) at ~2550–2600 cm⁻¹ for the mercapto group. The carbonyl (C=O) stretch appears at ~1660–1720 cm⁻¹ .

- NMR :

- ¹H NMR : The ethyl ester group shows a triplet at δ ~1.30 ppm (CH₃) and a quartet at δ ~4.30–4.50 ppm (CH₂). The pyridinone NH proton appears as a broad singlet at δ ~11.70–13.80 ppm .

- ¹³C NMR : The ester carbonyl resonates at δ ~165–172 ppm, while the pyridinone C=O appears at δ ~159–163 ppm .

- Mass Spectrometry : The molecular ion ([M]⁺) and fragments corresponding to loss of CO₂Et (Δm/z = -73) are diagnostic .

Q. How do the cyano and mercapto substituents influence the compound’s reactivity in further functionalization?

The electron-withdrawing cyano group enhances electrophilic substitution at the pyridine ring, while the mercapto group acts as a nucleophilic site for alkylation or oxidation. For example, the mercapto group can form disulfide bridges under oxidative conditions, and the cyano group can undergo hydrolysis to carboxylic acids under acidic/basic conditions . These substituents also increase solubility in polar aprotic solvents (e.g., DMSO), facilitating reactions like Suzuki couplings or nucleophilic additions .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound via Dimroth rearrangement, and how can side products be minimized?

The reaction of ethyl cyanoacetate with α,β-unsaturated carbonyl compounds proceeds through a Michael adduct intermediate, which undergoes cyclization to form a pyranimine. A Dimroth rearrangement then occurs, involving ring-opening and re-closure to yield the thermodynamically stable 2-oxo-1,2-dihydropyridine scaffold . Side products (e.g., open-chain byproducts) arise from incomplete cyclization; minimizing these requires strict temperature control (reflux in ethanol) and catalytic bases like piperidine to accelerate ring closure .

Q. How can crystallographic data resolve ambiguities in molecular conformation, and which software tools are recommended for structure validation?

Single-crystal X-ray diffraction is critical for confirming the planar pyridinone ring and substituent orientations. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Hydrogen-bonding patterns (e.g., N–H···O or S–H···N interactions) can be analyzed using graph-set notation to identify supramolecular motifs, aiding in polymorphism studies .

Q. What strategies are effective for evaluating the compound’s bioactivity, particularly in anticancer screening?

- In vitro cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values calculated from dose-response curves. Derivatives of similar pyridinones exhibit IC₅₀ values in the 0.28–0.36 µM range, suggesting potent activity .

- Structure-activity relationship (SAR) : Modify the ester (e.g., replace ethyl with methyl) or introduce aryl groups at position 4/5 to enhance lipophilicity and membrane permeability .

Q. How can computational methods predict intermolecular interactions, such as hydrogen bonding, that influence crystallization behavior?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model hydrogen-bond strengths and lattice energies. Tools like CrystalExplorer analyze Hirshfeld surfaces to quantify interaction contributions (e.g., O···H or S···H contacts), guiding solvent selection for recrystallization . Experimental validation via DSC (melting point analysis) and PXRD ensures reproducibility .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How can researchers reconcile variations across studies?

Yields for similar derivatives vary due to substituent electronic effects (e.g., electron-withdrawing groups reduce cyclization efficiency) and purification methods. For example, column chromatography (ethyl acetate/hexane) improves purity but may lower recovered yields compared to recrystallization . Researchers should optimize solvent systems (e.g., DMF/water for polar intermediates) and monitor reactions via TLC to halt at maximal conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.